U18666A

Vue d'ensemble

Description

Applications De Recherche Scientifique

U18666A has numerous scientific research applications, including:

Chemistry: Used as a tool to study cholesterol biosynthesis and intracellular trafficking.

Biology: Employed in research on cholesterol metabolism and its role in cellular processes.

Medicine: Investigated for its potential in treating neurodegenerative disorders such as Alzheimer’s disease, Niemann-Pick type C disease, and Parkinson’s disease.

Industry: Utilized in the development of models for studying cholesterol-related diseases and testing potential therapeutic agents

Mécanisme D'action

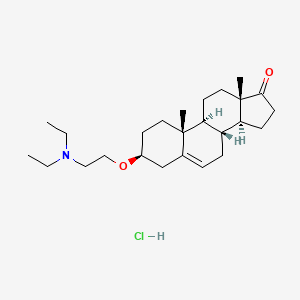

U18666A, also known as 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride, is a pharmaceutical drug that has been instrumental in lipid research and understanding the pathophysiology of various diseases .

Target of Action

The primary target of this compound is the Niemann-Pick C1 (NPC1) protein , a lysosomal membrane protein . NPC1 plays a crucial role in exporting cholesterol derived from receptor-mediated uptake of low-density lipoprotein (LDL) and also mediates cellular entry of Ebola virus .

Mode of Action

This compound inhibits the egress of cholesterol from late endosomes and lysosomes . It directly binds to a site within the sterol-sensing domain (SSD) of the NPC1 protein . This binding inhibits the function of NPC1, thereby blocking the export of cholesterol .

Biochemical Pathways

This compound impacts the function of cholesterol trafficking, controlling the metabolism and transport of amyloid precursor proteins (APPs) . It inhibits the oxidosqualene cyclase pathway, leading to the formation of polar sterols, which are important regulators of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase .

Pharmacokinetics

This property allows it to inhibit LDL-derived cholesterol transport, block cholesterol esterification, and suppress LDL receptor activities .

Result of Action

The inhibition of cholesterol trafficking by this compound mimics the loss of functional NPC1 protein, responsible for Niemann–Pick type C disease, thus providing a model for this disorder . It also impacts the function of cholesterol trafficking to control the metabolism and transport of APPs .

Action Environment

The action of this compound can vary depending on the concentration used . Furthermore, its amphipathic cationic amine structure allows it to interact and inhibit diverse proteins . It can alter membrane order through intercalation into the membrane, thereby affecting the function of resident proteins .

Analyse Biochimique

Biochemical Properties

U18666A is an inhibitor of cholesterol synthesis and cellular transport . It impairs the intracellular transport of low-density lipoprotein (LDL)-derived cholesterol in CHO cells . It blocks the ability of LDL-derived cholesterol to suppress HMG-CoA reductase and LDL receptor activity . This compound interacts with enzymes such as 3β-hydroxysterol-Δ (24)-reductase (DHCR24), thereby preventing cholesterol outflow from late endosomes and lysosomes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the egress of cholesterol from late endosomes and lysosomes, leading to the buildup of cholesterol in these organelles . This compound impacts the function of cholesterol trafficking to control the metabolism and transport of amyloid precursor proteins (APPs) . Treating cortical neurons with this compound may provide a new in vitro model system for studying the underlying molecular process of neurodegenerative disorders .

Molecular Mechanism

This compound blocks the activity of 3β-hydroxysterol-Δ (24)-reductase (DHCR24), a key enzyme in the cholesterol biosynthesis pathway . This inhibition prevents cholesterol outflow from late endosomes and lysosomes . It also prevents the downregulation of LDL receptors that are induced by LDL .

Temporal Effects in Laboratory Settings

The effects of this compound on cholesterol metabolism and transport have been studied over time in laboratory settings. It has been found that low concentrations of this compound reduced 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase activity in culture medium, but that activity was restored at higher drug concentrations .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it inhibits the enzyme 3β-hydroxysterol-Δ (24)-reductase (DHCR24) . This inhibition disrupts the normal flow of cholesterol through this pathway.

Transport and Distribution

This compound inhibits the transport of LDL-derived cholesterol, blocking its distribution within cells . It prevents the egress of cholesterol from late endosomes and lysosomes, leading to the buildup of cholesterol in these organelles .

Subcellular Localization

This compound localizes to late endosomes and lysosomes, where it inhibits the egress of cholesterol . This leads to the accumulation of cholesterol in these organelles .

Méthodes De Préparation

La synthèse de l'U18666A implique plusieurs étapes, commençant par la préparation du squelette stéroïde. La voie de synthèse principale comprend l'introduction du groupe diéthylaminoéthoxy en position 3 de la structure androst-5-en-17-one. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

L'U18666A subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound, conduisant à la formation de dérivés réduits.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'this compound, modifiant ainsi ses propriétés chimiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'this compound a de nombreuses applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la biosynthèse du cholestérol et le trafic intracellulaire.

Biologie : Utilisé dans la recherche sur le métabolisme du cholestérol et son rôle dans les processus cellulaires.

Médecine : Étudié pour son potentiel dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer, la maladie de Niemann-Pick de type C et la maladie de Parkinson.

Industrie : Utilisé dans le développement de modèles pour étudier les maladies liées au cholestérol et tester les agents thérapeutiques potentiels

Mécanisme d'action

L'this compound exerce ses effets en inhibant le transport du cholestérol à l'intérieur des cellules. Il cible spécifiquement la protéine Niemann-Pick C1, une protéine de la membrane lysosomale responsable de l'exportation du cholestérol dérivé des lipoprotéines de basse densité. En inhibant cette protéine, l'this compound empêche le mouvement du cholestérol hors des lysosomes, conduisant à l'accumulation du cholestérol dans ces organites. Ce mécanisme est crucial pour étudier la physiopathologie des maladies liées au métabolisme du cholestérol .

Comparaison Avec Des Composés Similaires

L'U18666A est unique en son genre par sa capacité à inhiber le transport du cholestérol avec une grande puissance. Les composés similaires comprennent :

Imipramine : Un autre amphiphile cationique, mais moins puissant que l'this compound.

AY-9944 : Un composé qui affecte également le métabolisme du cholestérol mais a des effets différents sur les niveaux de stérol par rapport à l'this compound.

L'unicité de l'this compound réside dans son inhibition spécifique de la protéine Niemann-Pick C1 et sa grande puissance dans le blocage de l'exportation du cholestérol à partir des lysosomes .

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFYZYBWLCYBMI-MYZJJQSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046904 | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-71-2 | |

| Record name | 3-Beta-(2-(diethylamino)ethoxy)androst-5-en-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 18666A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-(2-DIETHYLAMINOETHOXY)ANDROST-5-EN-17-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0DPR5J8ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

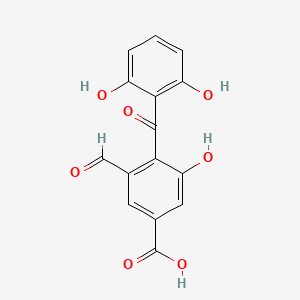

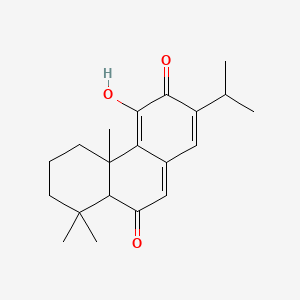

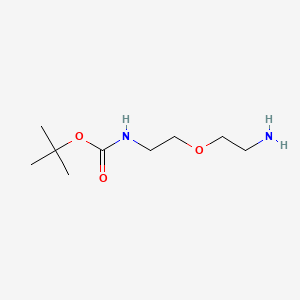

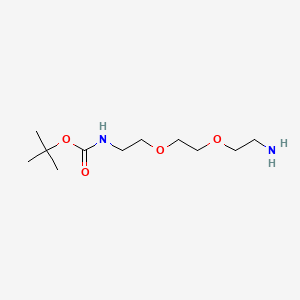

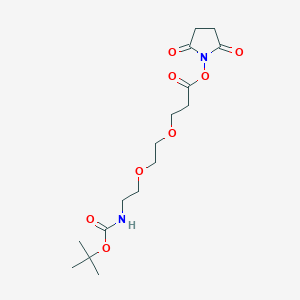

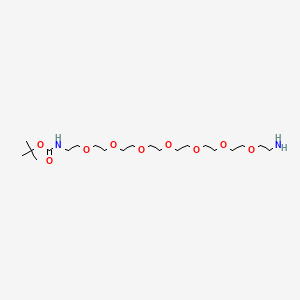

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)